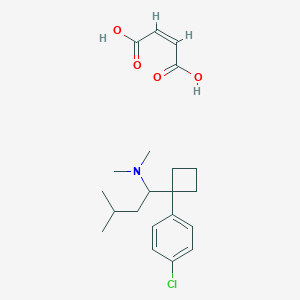

Sibutramine maleate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1258859-73-2 |

|---|---|

Molecular Formula |

C21H30ClNO4 |

Molecular Weight |

395.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine |

InChI |

InChI=1S/C17H26ClN.C4H4O4/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h6-9,13,16H,5,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

ZHMPDWYRECUDOQ-BTJKTKAUSA-N |

Isomeric SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of Sibutramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822), formerly marketed for the management of obesity, is a centrally acting agent that exerts its therapeutic effects by modulating monoaminergic neurotransmission.[1][2][3] Though withdrawn from the market in several countries due to cardiovascular safety concerns, a comprehensive understanding of its mechanism of action within the central nervous system (CNS) remains crucial for the development of safer and more effective anti-obesity therapeutics.[1][4][5] This technical guide provides an in-depth analysis of sibutramine's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action in the Central Nervous System

Sibutramine functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] Its primary therapeutic effect, appetite suppression, is not mediated by the parent compound itself, but rather by its pharmacologically active metabolites.[2][6][7][8] These metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), potently block the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA), at the synaptic cleft in the brain.[7][9] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.[1][10]

The enhanced monoaminergic signaling, particularly in key hypothalamic regions like the arcuate nucleus (ARC) and the paraventricular nucleus (PVN), is central to sibutramine's anorectic effects.[9][11] The hypothalamus is a critical brain region for the regulation of energy homeostasis.[9] By amplifying the effects of NE and 5-HT, sibutramine promotes a feeling of satiety and reduces food intake.[1][12] Studies have shown that sibutramine treatment can lead to a significant reduction in daily energy intake.[13] Furthermore, functional magnetic resonance imaging (fMRI) studies in humans have demonstrated that sibutramine attenuates the activation of the hypothalamus and amygdala in response to high-calorie food images, and the magnitude of this attenuation correlates with weight loss.[12][14]

Pharmacokinetics and Active Metabolites

Sibutramine is administered as a prodrug and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][6][7] This metabolic process converts sibutramine into its two major active metabolites: a secondary amine, M1 (desmethylsibutramine), and a primary amine, M2 (didesmethylsibutramine).[2][6] These metabolites are significantly more potent as monoamine reuptake inhibitors than the parent compound.[7] The half-lives of M1 and M2 are approximately 14 and 16 hours, respectively, allowing for once-daily dosing.[6]

Quantitative Data: Monoamine Reuptake Inhibition

The affinity of sibutramine and its active metabolites for the monoamine transporters is typically quantified by their inhibition constants (Ki). The following table summarizes the in vitro potencies of sibutramine, M1, and M2 as inhibitors of serotonin, norepinephrine, and dopamine reuptake in human brain tissue.

| Compound | Serotonin (5-HT) Reuptake Inhibition (Ki; nM) | Norepinephrine (NE) Reuptake Inhibition (Ki; nM) | Dopamine (DA) Reuptake Inhibition (Ki; nM) |

| Sibutramine | 298 | 5451 | 943 |

| Metabolite M1 | 15 | 20 | 68 |

| Metabolite M2 | 13 | 24 | 59 |

| Data sourced from the U.S. Food and Drug Administration (FDA) label for MERIDIA (sibutramine hydrochloride monohydrate).[7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CNS mechanism of action of sibutramine.

In Vitro Monoamine Reuptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the specific transporters.

Objective: To determine the in vitro inhibition constants (Ki) of sibutramine and its metabolites (M1, M2) for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Materials:

-

Human embryonic kidney (HEK293) cells stably transfected with human SERT, NET, or DAT.[15][16]

-

Radiolabeled neurotransmitters: [³H]5-HT, [³H]NE, [³H]DA.

-

Test compounds: Sibutramine, M1, M2.

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Scintillation counter and vials.

-

Multi-well plates (e.g., 96-well).

Procedure:

-

Cell Culture: Culture the transfected HEK293 cells in appropriate media until they reach a suitable confluence for the assay.

-

Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in the assay buffer to a predetermined concentration.

-

Compound Dilution: Prepare serial dilutions of the test compounds (sibutramine, M1, M2) in the assay buffer.

-

Incubation: In a 96-well plate, add the cell suspension, a fixed concentration of the radiolabeled neurotransmitter, and varying concentrations of the test compound or vehicle control.

-

Reaction: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow for neurotransmitter uptake.

-

Termination: Terminate the uptake reaction rapidly, for example, by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis of the concentration-response curves. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.

Objective: To measure the effects of sibutramine administration on extracellular levels of serotonin, norepinephrine, and dopamine in the rat hypothalamus.

Materials:

-

Adult male Wistar rats.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Surgical instruments.

-

Sibutramine solution for administration (e.g., intraperitoneal injection).

-

High-performance liquid chromatography (HPLC) system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

Procedure:

-

Surgical Implantation: Anesthetize the rats and place them in a stereotaxic frame. Surgically implant a guide cannula targeting the desired hypothalamic nucleus (e.g., the paraventricular nucleus).

-

Recovery: Allow the animals to recover from surgery for a specified period (e.g., 48-72 hours).

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: Administer sibutramine or vehicle to the rats.

-

Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of 5-HT, NE, and DA.

-

Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of sibutramine with the vehicle control group.

Mandatory Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Caption: Monoamine reuptake inhibition by sibutramine metabolites.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis study.

Logical Relationship from Reuptake Inhibition to Appetite Suppression

Caption: Sibutramine's mechanism leading to appetite suppression.

Sibutramine maleate (B1232345) exerts its effects on the central nervous system through the potent monoamine reuptake inhibition of its active metabolites, M1 and M2. This action increases the synaptic availability of norepinephrine and serotonin, primarily within hypothalamic circuits that regulate energy balance. The resulting enhancement of satiety signals leads to a reduction in food intake and subsequent weight loss. While its clinical use has been discontinued (B1498344) due to cardiovascular risks, the detailed understanding of its neuropharmacological profile, as outlined in this guide, provides valuable insights for the ongoing development of novel and safer pharmacotherapies for obesity. The experimental methodologies and quantitative data presented herein serve as a technical resource for researchers and professionals in the field of drug discovery and development.

References

- 1. What is the mechanism of Sibutramine maleate? [synapse.patsnap.com]

- 2. Sibutramine. A review of its contribution to the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Sibutramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Sibutramine - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Distinct Modulatory Effects of Satiety and Sibutramine on Brain Responses to Food Images in Humans: A Double Dissociation across Hypothalamus, Amygdala, and Ventral Striatum | Journal of Neuroscience [jneurosci.org]

- 13. Sibutramine reduces food intake in non-dieting women with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. livescience.com [livescience.com]

- 15. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Sibutramine's Active Metabolites, M1 and M2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822), a once-popular anti-obesity medication, exerts its therapeutic effects primarily through its two active metabolites, a secondary amine known as M1 (mono-desmethylsibutramine) and a primary amine known as M2 (di-desmethylsibutramine). While sibutramine itself demonstrates weak in vitro activity, its metabolites are potent inhibitors of monoamine reuptake, specifically targeting norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), with a lesser effect on dopamine (B1211576) (DA). This dual reuptake inhibition is the cornerstone of sibutramine's pharmacological action, leading to increased satiety and thermogenesis. This technical guide provides an in-depth exploration of the pharmacodynamics of M1 and M2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Pharmacodynamic Properties of M1 and M2

The primary mechanism of action for both M1 and M2 is the blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT). By inhibiting these transporters, M1 and M2 increase the concentration of NE and 5-HT in the synaptic cleft, thereby enhancing noradrenergic and serotonergic neurotransmission. This enhanced signaling in key brain regions involved in appetite regulation, such as the hypothalamus, is believed to be responsible for the feeling of fullness and reduced food intake observed with sibutramine treatment.[1] To a lesser extent, these metabolites also inhibit the dopamine transporter (DAT), which may contribute to the overall pharmacological profile.[1][2]

Quantitative Analysis of Transporter Inhibition

The affinity and potency of M1 and M2 for the monoamine transporters have been quantified through various in vitro studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to describe the binding affinity and functional inhibition of these transporters. A summary of these values is presented in the tables below.

Table 1: In Vitro Binding Affinity (Ki, nM) of Sibutramine Metabolites for Monoamine Transporters

| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |

| M1 | 1.0 - 3.0 | 9.1 - 22.5 | 33.0 - 94.0 |

| M2 | 3.1 - 8.0 | 28.8 - 45.0 | 97.0 - 300.0 |

Data compiled from multiple sources. Ranges reflect variability in experimental conditions and assays.

Table 2: In Vitro Functional Inhibition (IC50, nM) of Monoamine Reuptake by Sibutramine Metabolites

| Compound | Norepinephrine (NE) Reuptake | Serotonin (5-HT) Reuptake | Dopamine (DA) Reuptake |

| M1 | 1.3 - 5.0 | 18.0 - 35.0 | 40.0 - 120.0 |

| M2 | 4.1 - 12.0 | 38.0 - 70.0 | 150.0 - 450.0 |

Data compiled from multiple sources. Ranges reflect variability in experimental conditions and cell types used.

Experimental Protocols

The quantitative data presented above are typically generated using two key in vitro experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.

Radioligand Binding Assay

This assay measures the affinity of a compound (in this case, M1 or M2) for a specific receptor or transporter by competing with a radiolabeled ligand that has a known high affinity for the target.

Objective: To determine the inhibition constant (Ki) of M1 and M2 for NET, SERT, and DAT.

Materials:

-

Cell membranes prepared from cells expressing the target transporter (e.g., HEK293-NET, HEK293-SERT, HEK293-DAT).

-

Radioligands: [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT).

-

Test compounds: M1 and M2 of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (M1 or M2) or a known displacing agent for non-specific binding determination.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly separate the bound and free radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of M1 and M2 for the reuptake of norepinephrine, serotonin, and dopamine.

Materials:

-

HEK293 cells stably expressing the human norepinephrine, serotonin, or dopamine transporter.

-

Radiolabeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine.

-

Test compounds: M1 and M2 of varying concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation cocktail.

-

Scintillation counter or a microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound (M1 or M2) for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate for a defined period (e.g., 5-15 minutes) at the appropriate temperature to allow for neurotransmitter uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in the pharmacodynamics of M1 and M2, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflows.

Signaling Pathway of M1 and M2 at the Synapse

Caption: Signaling pathway of M1 and M2 at the neuronal synapse.

Experimental Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

Conclusion

The pharmacodynamic activity of sibutramine is unequivocally dependent on its active metabolites, M1 and M2. Their potent and relatively balanced inhibition of norepinephrine and serotonin reuptake provides a clear mechanism for the observed effects on appetite and energy expenditure. The quantitative data from in vitro assays, such as radioligand binding and neurotransmitter uptake inhibition, are essential for characterizing the potency and selectivity of these metabolites. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug development, facilitating a deeper understanding of the molecular interactions and experimental approaches used to study compounds like sibutramine and its metabolites. While sibutramine has been withdrawn from the market due to cardiovascular safety concerns, the study of its active metabolites continues to provide valuable insights into the complex interplay of monoamine systems in the regulation of body weight.

References

The Neurochemical Profile of Sibutramine and Its Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine (B127822), a once-popular anti-obesity medication, exerts its therapeutic effects through the inhibition of monoamine neurotransmitter reuptake. This technical guide provides an in-depth exploration of the neurochemical profile of sibutramine and its pharmacologically active N-demethylated metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). A critical aspect of sibutramine's pharmacology lies in the stereochemistry of these metabolites, with the (R)-enantiomers demonstrating significantly greater potency as inhibitors of norepinephrine (B1679862) and serotonin (B10506) reuptake compared to their (S)-counterparts. This document summarizes the quantitative data on the binding affinities and reuptake inhibition potencies of sibutramine and its enantiomeric metabolites at the serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters. Furthermore, it provides detailed experimental protocols for the key in vitro assays used to characterize these interactions, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Sibutramine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that was formerly used in the management of obesity.[1] Its mechanism of action involves blocking the reuptake of norepinephrine (NE) and serotonin (5-HT), and to a lesser extent dopamine (DA), from the synaptic cleft, thereby enhancing satiety and increasing energy expenditure.[1][2] Sibutramine itself is a prodrug, with its pharmacological activity primarily attributed to its two active metabolites, mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[3][4]

These metabolites exist as enantiomers, and studies have revealed a significant stereoselectivity in their interaction with monoamine transporters. The (R)-enantiomers of both M1 and M2 are considerably more potent inhibitors of NE and 5-HT reuptake than the corresponding (S)-enantiomers.[5] This enantioselectivity is a crucial factor in understanding the overall pharmacological and potential toxicological profile of sibutramine. This guide provides a comprehensive overview of the neurochemical characteristics of sibutramine and its individual enantiomeric metabolites.

Quantitative Neurochemical Data

The inhibitory potency of sibutramine and its metabolites on the monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the neurotransmitter uptake activity. The binding affinity is determined by the inhibition constant (Ki). The following tables summarize the in vitro inhibitory activities of racemic sibutramine and the individual enantiomers of its active metabolites on the reuptake of norepinephrine, serotonin, and dopamine in rat brain synaptosomes.

Table 1: In Vitro Inhibition of Monoamine Uptake in Rat Brain Synaptosomes by Sibutramine and its Metabolites

| Compound | Norepinephrine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) | Dopamine Uptake IC50 (nM) |

| Racemic Sibutramine | 290 | 540 | 3800[1] |

| Racemic Mono-desmethylsibutramine (M1) | 1.0 | 3.1 | 28 |

| (+)-(R)-Mono-desmethylsibutramine | 0.7 | 2.5 | 20 |

| (-)-(S)-Mono-desmethylsibutramine | 2.9 | 10.0 | 54 |

| Racemic Di-desmethylsibutramine (M2) | 1.2 | 3.3 | 25 |

| (+)-(R)-Di-desmethylsibutramine | 1.0 | 2.8 | 21 |

| (-)-(S)-Di-desmethylsibutramine | 3.2 | 8.6 | 45 |

Data sourced from Heal et al. (1998) unless otherwise noted.

Experimental Protocols

The characterization of the neurochemical profile of sibutramine and its enantiomers relies on established in vitro assays. The following are detailed protocols for two key experimental procedures: the monoamine uptake inhibition assay and the radioligand binding assay.

Monoamine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes the methodology to determine the IC50 values of test compounds for the inhibition of norepinephrine, serotonin, and dopamine uptake into rat brain synaptosomes.[6][7]

3.1.1. Materials

-

Freshly dissected rat brain tissue (e.g., cortex for NE and 5-HT, striatum for DA)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer phosphate (B84403) buffer (KRP), pH 7.4

-

Radiolabeled neurotransmitters: [³H]norepinephrine, [³H]serotonin, [³H]dopamine

-

Test compounds: Sibutramine, (+)-(R)- and (-)-(S)-enantiomers of M1 and M2

-

Reference compounds (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT, GBR12909 for DAT)

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Refrigerated centrifuge

-

Liquid scintillation counter

-

Cell harvester

3.1.2. Procedure

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in fresh ice-cold KRP buffer.

-

Determine the protein concentration of the synaptosomal preparation using a suitable method (e.g., BCA assay).

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomal suspension (typically 50-100 µg of protein) with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a final concentration close to its Km value.

-

Incubate for a short period (typically 1-5 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold KRP buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor.

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the procedure to determine the binding affinity (Ki) of test compounds for SERT, NET, and DAT using a competitive radioligand binding assay.[8][9]

3.2.1. Materials

-

Cell membranes prepared from cells stably expressing human SERT, NET, or DAT

-

Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

-

Test compounds: Sibutramine, (+)-(R)- and (-)-(S)-enantiomers of M1 and M2

-

Reference compounds for non-specific binding determination (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation fluid

-

Glass fiber filters (pre-soaked in polyethylenimine)

-

96-well plates

-

Cell harvester

-

Liquid scintillation counter

3.2.2. Procedure

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation (typically 10-50 µg of protein).

-

Add various concentrations of the unlabeled test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a suitable reference compound.

-

Add the radioligand at a concentration close to its Kd value.

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., room temperature or 25°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer.

-

-

Quantification and Data Analysis:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of sibutramine's active metabolites at a monoaminergic synapse.

Caption: Mechanism of action of sibutramine's active metabolites.

Experimental Workflow: Monoamine Uptake Inhibition Assay

The diagram below outlines the key steps involved in the monoamine uptake inhibition assay.

Caption: Workflow for the monoamine uptake inhibition assay.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Caption: Workflow for the radioligand binding assay.

Conclusion

The neurochemical profile of sibutramine is characterized by the potent and enantioselective inhibition of norepinephrine and serotonin reuptake by its active metabolites, M1 and M2. The (R)-enantiomers of these metabolites are the primary drivers of sibutramine's pharmacological effects. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology and drug development. A thorough understanding of the stereospecific interactions of sibutramine's metabolites with monoamine transporters is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Sibutramine, a serotonin uptake inhibitor, increases dopamine concentrations in rat striatal and hypothalamic extracellular fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of changes in the extracellular concentration of noradrenaline in rat frontal cortex induced by sibutramine or d-amphetamine: modulation by alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of enantiomers of sibutramine and its metabolites in rat plasma by liquid chromatography-mass spectrometry using a chiral stationary-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of in vitro amine uptake into rat brain synaptosomes after in vivo administration of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Monoamine Transporter Binding Affinity of Sibutramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine (B127822), a monoamine reuptake inhibitor previously marketed for the management of obesity, exerts its pharmacological effects through its active metabolites, which display significant binding affinity for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. This technical guide provides a comprehensive overview of the in vitro binding profile of sibutramine and its primary and secondary amine metabolites (M1 and M2). Detailed experimental protocols for determining these binding affinities via radioligand binding assays are presented, alongside a discussion of the downstream signaling pathways affected by the inhibition of these key monoamine transporters.

Introduction: Sibutramine and its Active Metabolites

Sibutramine is a centrally acting sympathomimetic amine that functions as a prodrug. Following oral administration, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, to form its pharmacologically active metabolites: the secondary amine, desmethylsibutramine (B128398) (M1), and the primary amine, didesmethylsibutramine (B18375) (M2).[1] These metabolites are significantly more potent inhibitors of monoamine reuptake than the parent compound.[1][2] The mechanism of action of sibutramine's metabolites involves the blockade of SERT, NET, and to a lesser extent, DAT, leading to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, respectively. This enhancement of monoaminergic neurotransmission is believed to be the primary driver of sibutramine's effects on appetite suppression and potential thermogenesis.

Binding Affinity Profile of Sibutramine and its Metabolites for Monoamine Transporters

The efficacy of sibutramine's active metabolites is rooted in their high binding affinity for monoamine transporters. The following table summarizes the in vitro inhibition constants (Ki) of sibutramine, M1, and M2 for the serotonin, norepinephrine, and dopamine transporters. The data clearly indicates that the metabolites, particularly M2, are substantially more potent than the parent drug.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Sibutramine | 2980 | 940 | 3800 |

| Metabolite 1 (M1) | 25 | 1.0 | 89 |

| Metabolite 2 (M2) | 23 | 3.9 | 43 |

Data compiled from in vitro studies using rat brain tissue.

Experimental Protocols: Radioligand Binding Assays

The determination of the binding affinities of sibutramine and its metabolites for monoamine transporters is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a specific radiolabeled ligand from its target transporter.

General Principle

Membranes prepared from cells expressing the target transporter (SERT, NET, or DAT) are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., sibutramine, M1, or M2). The amount of radioligand bound to the transporter is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or other suitable cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radioligands:

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

For NET: [³H]Nisoxetine or [³H]Tomoxetine

-

For DAT: [³H]WIN 35,428 or [³H]Mazindol

-

-

Test Compounds: Sibutramine maleate, Metabolite 1 (M1), and Metabolite 2 (M2).

-

Buffers and Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Reagents for protein concentration determination (e.g., BCA protein assay kit)

-

Membrane Preparation

-

Culture cells expressing the target transporter to approximately 80-90% confluency.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Wash the pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in ice-cold lysis buffer containing protease inhibitors.

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend.

-

Determine the protein concentration of the membrane preparation.

-

Store the membrane aliquots at -80°C until use.

Assay Procedure

-

Prepare serial dilutions of the test compounds (sibutramine, M1, M2) and a reference inhibitor in assay buffer.

-

In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of a known inhibitor (for non-specific binding).

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Mechanism of Action

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay.

Mechanism of Action at the Synapse

Caption: Inhibition of monoamine reuptake by sibutramine metabolites.

Downstream Signaling Pathways

The inhibition of monoamine transporters by sibutramine's active metabolites leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft. This prolonged presence of neurotransmitters enhances their interaction with postsynaptic receptors, triggering a cascade of downstream signaling events.

-

Serotonergic System (SERT Inhibition): Increased synaptic serotonin activates various serotonin receptor subtypes. Activation of 5-HT1A and 5-HT2C receptors in hypothalamic regions, such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN), is associated with appetite suppression. This is mediated through the modulation of neuropeptide systems, including an increase in the anorexigenic pro-opiomelanocortin (POMC) and a decrease in the orexigenic neuropeptide Y (NPY) and agouti-related peptide (AgRP).

-

Noradrenergic System (NET Inhibition): Elevated norepinephrine levels in the synapse stimulate adrenergic receptors. The activation of β2- and β3-adrenergic receptors, particularly in the hypothalamus, contributes to both satiety and an increase in thermogenesis. The thermogenic effect is thought to be mediated by the sympathetic nervous system's stimulation of brown adipose tissue.

-

Dopaminergic System (DAT Inhibition): While the affinity of sibutramine's metabolites for DAT is lower than for SERT and NET, the resulting increase in synaptic dopamine can influence reward pathways and feeding behavior. Dopamine D1 and D2 receptor activation in brain regions like the nucleus accumbens may reduce the rewarding value of food, thereby contributing to a decrease in food intake.

Conclusion

Sibutramine's pharmacological activity is primarily mediated by its active metabolites, M1 and M2, which are potent inhibitors of serotonin and norepinephrine reuptake, with a lesser effect on dopamine reuptake. The in vitro binding affinities of these metabolites for the respective monoamine transporters correlate with their in vivo effects on appetite and energy expenditure. Understanding the specific binding profiles and the downstream signaling consequences of this transporter inhibition is crucial for the rational design and development of novel therapeutics targeting the monoaminergic systems for the treatment of obesity and related metabolic disorders. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of such compounds.

References

An In-depth Technical Guide to the In Vitro Characterization of Sibutramine Maleate Pharmacology

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sibutramine (B127822), a monoamine reuptake inhibitor, has been a subject of significant pharmacological interest. This technical guide provides a comprehensive overview of the in vitro pharmacology of sibutramine and its principal active metabolites, M1 (N-mono-desmethylsibutramine) and M2 (N,N-di-desmethylsibutramine). The primary mechanism of action for sibutramine's pharmacological effects is the inhibition of the reuptake of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and to a lesser extent, dopamine (B1211576) (DA) at the presynaptic neuronal membrane. Notably, the in vivo activity of sibutramine is predominantly attributed to its more potent M1 and M2 metabolites. This document details the binding affinities and inhibitory concentrations of these compounds at the respective monoamine transporters, outlines the experimental protocols for their determination, and provides visual representations of the key signaling pathways and experimental workflows.

Core Pharmacology: Monoamine Reuptake Inhibition

Sibutramine and its active metabolites exert their effects by binding to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This binding action blocks the reuptake of their respective neurotransmitters from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters. In vitro studies have demonstrated that while sibutramine itself is a relatively weak inhibitor of norepinephrine and serotonin reuptake, its metabolites, M1 and M2, are significantly more potent.[1] The rank order of uptake inhibition for sibutramine and its metabolites is generally NE > 5-HT > DA.

Data Presentation: Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data for the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of sibutramine and its active metabolites at the human monoamine transporters.

| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference(s) |

| Sibutramine | SERT | ~2000-3000 | - | [2] |

| NET | - | - | ||

| DAT | - | - | ||

| Desmethylsibutramine (B128398) (M1/M2) | SERT | 9-403 | - | [3] |

| NET | 9-403 | - | [3] | |

| DAT | 9-403 | - | [3] |

Note: The Ki values for desmethylsibutramine represent a range for analogues including desmethylsibutramine. Specific individual values for M1 and M2 are not consistently reported in a single source. The potency of the metabolites is significantly higher than the parent compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the pharmacology of sibutramine and its metabolites are provided below.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the determination of the binding affinity (Ki) of a test compound for SERT, NET, and DAT using a competitive radioligand binding assay.

2.1.1. Materials

-

Membrane Preparations: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing human SERT, NET, or DAT.

-

Radioligands:

-

SERT: [³H]-Citalopram or [³H]-Paroxetine

-

NET: [³H]-Nisoxetine

-

DAT: [³H]-WIN 35,428

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Ligand: High concentration of a known non-radiolabeled inhibitor for each transporter (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).

-

Test Compound: Sibutramine, M1, or M2, serially diluted.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

2.1.2. Procedure

-

Membrane Preparation:

-

Culture cells expressing the target transporter to confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane aliquots at -80°C.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand working solution (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): Add 50 µL of the non-specific binding ligand, 50 µL of radioligand working solution, and 100 µL of membrane preparation.

-

Test Compound: Add 50 µL of each serial dilution of the test compound, 50 µL of radioligand working solution, and 100 µL of membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Inhibition Assay (Synaptosome Preparation)

This protocol describes the measurement of the inhibitory potency (IC50) of a test compound on the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

2.2.1. Materials

-

Brain Tissue: Rat brain regions enriched in the target transporters (e.g., striatum for DAT, cortex or hippocampus for SERT and NET).

-

Radiolabeled Neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

-

Sucrose (B13894) Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, pH 7.4.

-

Non-specific Uptake Inhibitor: High concentration of a known selective inhibitor for the respective transporter.

-

Test Compound: Sibutramine, M1, or M2, serially diluted.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

2.2.2. Procedure

-

Synaptosome Preparation:

-

Dissect the desired brain region in ice-cold sucrose buffer.

-

Homogenize the tissue in sucrose buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Uptake: Add synaptosomal suspension and vehicle.

-

Non-specific Uptake: Add synaptosomal suspension and the non-specific uptake inhibitor.

-

Test Compound: Add synaptosomal suspension and varying concentrations of the test compound.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Uptake Initiation and Termination:

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter to each well.

-

Incubate at 37°C for a short period (typically 1-5 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

-

Immediately wash the filters three times with ice-cold KRH buffer.

-

-

Quantification:

-

Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway: Monoamine Reuptake Inhibition

Caption: Monoamine reuptake inhibition by sibutramine and its metabolites.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Neurotransmitter Uptake Assay

Caption: Workflow for a neurotransmitter uptake inhibition assay.

References

- 1. The pharmacology of sibutramine hydrochloride (BTS 54 524), a new antidepressant which induces rapid noradrenergic down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety pharmacology of sibutramine analogues evaluated by in silico and in vitro biological target screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Sibutramine Maleate on Hypothalamic Neuropeptide Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822), a monoamine reuptake inhibitor that primarily blocks the reuptake of norepinephrine (B1679862) and serotonin (B10506), has been utilized as an anorectic agent in the management of obesity. Its mechanism of action extends to the complex neural circuits of the hypothalamus, a key brain region controlling energy homeostasis. This technical guide provides an in-depth analysis of the effects of sibutramine maleate (B1232345) on the expression of critical hypothalamic neuropeptides involved in appetite regulation: Neuropeptide Y (NPY), Agouti-Related Peptide (AgRP), Pro-opiomelanocortin (POMC), and Cocaine- and Amphetamine-Regulated Transcript (CART). This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of Sibutramine on Hypothalamic Neuropeptide Expression

Sibutramine is generally understood to modulate the expression of orexigenic and anorexigenic neuropeptides in the hypothalamus, contributing to its appetite-suppressing effects. However, the available quantitative data from animal studies presents a nuanced picture.

| Neuropeptide | Effect on Expression | Quantitative Change | Animal Model | Duration of Treatment | Method of Measurement | Reference |

| NPY | No significant change | Not significantly altered | Dietary-Obese Wistar Rats | 21 days | In situ hybridization & Radioimmunoassay | [1] |

| AgRP | Expected to Decrease | Data not available in cited literature | - | - | - | [2][3] |

| POMC | Expected to Increase | Data not available in cited literature | - | - | - | [2][3] |

| CART | Expected to Increase | Data not available in cited literature | - | - | - | [2][3] |

Note: While qualitative reviews suggest that sibutramine decreases AgRP and increases POMC and CART expression, specific quantitative data from peer-reviewed studies was not available in the searched literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sibutramine in the Hypothalamus

Sibutramine's primary action is the inhibition of serotonin (5-HT) and norepinephrine (NA) reuptake in the synaptic cleft. This leads to increased activation of postsynaptic receptors on hypothalamic neurons, including those in the arcuate nucleus (ARC), which houses the primary neurons that regulate appetite.

References

Downstream Signaling Pathways Affected by Sibutramine Maleate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibutramine (B127822), a serotonin-norepinephrine-dopamine reuptake inhibitor, was previously utilized as an anorexiant for the management of obesity. Its primary mechanism of action involves increasing the synaptic concentrations of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), which in turn modulate complex downstream signaling networks, primarily within the hypothalamus, to regulate appetite and energy expenditure. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by sibutramine maleate (B1232345). It delves into the molecular cascades initiated by elevated monoamine levels, focusing on the cAMP/PKA and MAPK/ERK pathways, and their subsequent influence on the expression of key neuropeptides involved in energy homeostasis. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of the signaling pathways to facilitate a deeper understanding of sibutramine's molecular pharmacology.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

Sibutramine and its active metabolites, desmethylsibutramine (B128398) (M1) and didesmethylsibutramine (B18375) (M2), function as potent inhibitors of the norepinephrine transporter (NET) and serotonin transporter (SERT), and to a lesser extent, the dopamine (B1211576) transporter (DAT). This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.[1][2] The reuptake inhibition percentages are approximately 73% for norepinephrine, 54% for serotonin, and 16% for dopamine.[2]

This elevation of norepinephrine and serotonin in key brain regions, particularly the hypothalamus, is the primary trigger for the downstream signaling events that mediate sibutramine's effects on appetite and energy balance.[3]

Hypothalamic Signaling Pathways in Appetite Regulation

The hypothalamus is a critical brain region for the integration of signals that regulate energy homeostasis. Sibutramine's effects on appetite are primarily mediated through the modulation of two key neuronal populations within the arcuate nucleus (ARC) of the hypothalamus:

-

Anorexigenic Pro-opiomelanocortin (POMC)/Cocaine- and Amphetamine-Regulated Transcript (CART) neurons: These neurons, when activated, release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to suppress appetite and increase energy expenditure.

-

Orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons: Activation of these neurons stimulates appetite and reduces energy expenditure.

Sibutramine promotes the activity of POMC/CART neurons while inhibiting NPY/AgRP neurons, leading to a net anorexigenic effect.[3]

Core Intracellular Signaling Cascades

The increased synaptic concentrations of norepinephrine and serotonin initiate intracellular signaling cascades through their respective G-protein coupled receptors (GPCRs) on hypothalamic neurons. The two major downstream pathways implicated are the cAMP/PKA pathway and the MAPK/ERK pathway.

cAMP/PKA Signaling Pathway

Norepinephrine primarily acts on β-adrenergic receptors, which are Gs-coupled, while serotonin can act on a variety of receptors, some of which are also Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi-coupled (e.g., 5-HT1A), leading to the stimulation or inhibition of adenylyl cyclase, respectively. The net effect of sibutramine appears to be an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

Pathway Description:

-

Receptor Activation: Norepinephrine binds to β-adrenergic receptors, and serotonin binds to its respective Gs-coupled receptors on hypothalamic neurons.

-

G-Protein Activation: This binding activates the stimulatory G-protein (Gs), causing the exchange of GDP for GTP on its α-subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits.

-

Substrate Phosphorylation: The freed catalytic subunits of PKA then phosphorylate various downstream target proteins, including the transcription factor cAMP response element-binding protein (CREB).

-

Gene Expression Changes: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, such as POMC, leading to increased gene expression.

MAPK/ERK Signaling Pathway

Both norepinephrine and serotonin receptors can also couple to Gq proteins, which activate the MAPK/ERK pathway. This pathway is also implicated in neuronal plasticity and gene expression.

Pathway Description:

-

Receptor Activation: Norepinephrine and serotonin bind to their respective Gq-coupled receptors.

-

G-Protein Activation: The Gq protein is activated, leading to the activation of Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

PKC Activation: DAG, along with calcium released from intracellular stores by IP3, activates Protein Kinase C (PKC).

-

MAPK Cascade Activation: PKC can then initiate a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).

-

Transcription Factor Activation: Activated (phosphorylated) ERK (pERK) can translocate to the nucleus and phosphorylate various transcription factors, including CREB, contributing to changes in gene expression.

Quantitative Data on Sibutramine's Effects

The following tables summarize quantitative data from various studies on the effects of sibutramine.

Table 1: Effects of Sibutramine on Extracellular Neurotransmitter Concentrations in Rat Hypothalamus

| Dose | Neurotransmitter | % Increase from Baseline (mean ± SEM) | Reference |

| 5 mg/kg i.p. | Dopamine | 186 ± 40% | [4] |

| 5 mg/kg i.p. | Serotonin | 312 ± 86% | [4] |

| 10 mg/kg i.p. | Dopamine | 392 ± 115% | [4] |

| 10 mg/kg i.p. | Serotonin | 329 ± 104% | [4] |

Table 2: Effects of Sibutramine on Thermogenesis in Rats

| Dose | Parameter | Change | Reference |

| 10 mg/kg | Oxygen Consumption (VO2) | Up to 30% increase | [5] |

| 10 mg/kg | Colonic Temperature | 0.5–1.0°C increase | [5] |

Detailed Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of norepinephrine and serotonin in the hypothalamus of freely moving rats following sibutramine administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetics (e.g., isoflurane)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired hypothalamic nucleus (e.g., paraventricular nucleus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Baseline Collection: Collect dialysate samples into vials containing an antioxidant solution at regular intervals (e.g., 20 minutes) for at least 2 hours to establish a stable baseline.

-

Drug Administration: Administer this compound (e.g., 5 or 10 mg/kg, i.p.).

-

Post-Drug Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for norepinephrine and serotonin concentrations using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the mean baseline concentration.

Western Blot for Phosphorylated ERK (p-ERK)

Objective: To determine the effect of sibutramine on the phosphorylation of ERK in hypothalamic tissue or cell culture.

Materials:

-

Hypothalamic tissue or neuronal cell line (e.g., SH-SY5Y)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation: Treat cultured cells or administer sibutramine to animals. Harvest cells or dissect hypothalamic tissue and homogenize in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Densitometry: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the mechanisms underlying the hypophagic effects of the 5-HT and noradrenaline reuptake inhibitor, sibutramine, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Structural Elucidation of Sibutramine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of sibutramine (B127822) maleate (B1232345). It details the chemical synthesis process, including reaction schemes and experimental protocols, and outlines the analytical techniques used for its structural characterization, supported by quantitative data and visualizations.

Synthesis of Sibutramine Maleate

The synthesis of sibutramine is a multi-step process that begins with the formation of a cyclobutane (B1203170) ring, followed by the addition of an isobutyl group via a Grignard reaction, reduction of the resulting imine, and finally, N-methylation. The free base is then converted to the maleate salt.

Overall Synthesis Scheme

The synthesis of sibutramine hydrochloride typically starts from 4-chlorophenylacetonitrile. The key steps involve cycloalkylation, a Grignard reaction, reduction, and Eschweiler-Clarke methylation, followed by salt formation.[1] An improved, three-step synthesis has also been reported, aiming to simplify the process and improve yield.[2][3][4]

Experimental Protocols

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclobutanecarbonitrile [2]

To a stirred mixture of sodium hydride (7.5 g) in dimethyl sulfoxide (B87167) (DMSO, 200 mL), a solution of 4-chlorobenzyl cyanide (25 g) and 1,3-dibromopropane (15 mL) in DMSO (150 mL) is added dropwise at room temperature under a nitrogen atmosphere. The mixture is stirred for 2 hours at room temperature. Isopropanol (8 mL) is then added, followed by water (110 mL). The mixture is filtered, and the solid residue is washed with ether. The ether layer is separated, washed with water, dried, and evaporated. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine [2][3]

A solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in toluene (B28343) is added to a solution of isobutyl magnesium bromide in diethyl ether. The mixture is refluxed. After cooling, sodium borohydride (B1222165) (NaBH₄) is added portion-wise at 0-25 °C, and the mixture is stirred for at least 1 hour. The reaction is then quenched, and the product is extracted.

Step 3: Synthesis of Sibutramine (N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine) [2][3][5]

The amine obtained from the previous step is subjected to Eschweiler-Clarke methylation. The amine is mixed with formic acid and paraformaldehyde and heated at 85-95 °C for 6-9 hours.[2] This reaction introduces two methyl groups onto the nitrogen atom to yield the tertiary amine, sibutramine free base.

Step 4: Preparation of this compound [6]

Sibutramine free base is dissolved in a suitable solvent such as methanol. Maleic acid is added to the solution, and the mixture is stirred, typically at a temperature between 20-50°C. The resulting solution is then cooled to 0-10°C to precipitate the this compound salt, which is then isolated by filtration.

Structural Elucidation of this compound

The structure of the synthesized this compound is confirmed through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of this compound.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.2-7.4 (m, 4H) | Aromatic protons |

| 6.2 (s, 2H) | Olefinic protons (maleate) |

| 2.9 (t, 1H) | CH-N |

| 2.4 (s, 6H) | N-(CH₃)₂ |

| 1.8-2.2 (m, 6H) | Cyclobutane CH₂ |

| 1.5 (m, 2H) | CH₂-CH(CH₃)₂ |

| 0.9 (d, 6H) | CH(CH₃)₂ |

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of sibutramine reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3418 | O-H stretching (from water molecules)[7] |

| 2945, 2866 | C-H stretching (aliphatic)[7] |

| 1490, 1472 | C=C stretching (aromatic)[7] |

| 1370 | C-H bending (isobutyl CH₃)[7] |

| 1091 | C-N stretching |

| 1010 | p-Substituted aromatic stretching[7] |

| 822 | Aromatic C-H out-of-plane bending[7] |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of sibutramine.

| m/z | Proposed Fragment |

| 280.18 | [M+H]⁺ (Sibutramine free base)[8] |

| 125.01 | [C₈H₇Cl]⁺ |

| 114.0 | [C₇H₁₆N]⁺ |

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for the separation and purity assessment of sibutramine. The retention time is a key parameter for identification.

| Technique | Parameter | Value |

| GC-MS | Retention Time | 6.71 min[9] |

Crystallographic Data

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in its crystalline form. For sibutramine hydrochloride, the following crystallographic data has been reported.

| Parameter | Sibutramine Hydrochloride [10] |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 7.321(2) |

| b (Å) | 25.456(5) |

| c (Å) | 9.750(3) |

| β (°) | 101.60(2) |

| Volume (ų) | 1779.9(8) |

| Z | 4 |

Conclusion

The synthesis of this compound is a well-established process involving several key organic reactions. Its structural elucidation relies on a combination of powerful analytical techniques, including NMR, FT-IR, mass spectrometry, and X-ray crystallography, which collectively provide unambiguous confirmation of its chemical structure and purity. This guide provides researchers and drug development professionals with the essential technical details for the synthesis and characterization of this compound.

References

- 1. Synthesis of sibutramine hydrochloride [chinjmap.com]

- 2. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. KR20060019351A - Improved Synthesis of Sibutramine - Google Patents [patents.google.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. WO2010082216A2 - Novel salts of sibutramine and their crystal forms - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Sibutramine | C17H26ClN | CID 5210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crystal chemistry of sibutramine: thermal, diffractometric and spectroscopic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Polymorphism of Sibutramine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibutramine (B127822) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was formerly marketed as an oral anorexiant for the treatment of obesity.[1] It functions by enhancing the levels of these neurotransmitters in the brain, which helps to suppress appetite and increase satiety.[1][2] Sibutramine has been typically administered as its hydrochloride monohydrate salt.[3] However, various other salt forms, including sibutramine maleate (B1232345), have been developed to improve physicochemical properties such as solubility and stability.[4][5][6]

A thorough understanding of the physicochemical properties and polymorphism of an active pharmaceutical ingredient (API) like sibutramine maleate is critical for drug development. These characteristics directly influence the formulation process, bioavailability, stability, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the known physicochemical properties and polymorphic forms of sibutramine salts, details key experimental protocols for their characterization, and visualizes related biological and analytical workflows.

Physicochemical Properties of Sibutramine and Its Salts

The fundamental physicochemical properties of this compound and related forms are summarized below. These parameters are essential for predicting the behavior of the compound during formulation and in biological systems.

General Properties

| Property | Value | Source |

| IUPAC Name | (Z)-but-2-enedioic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine | [7] |

| Molecular Formula | C₂₁H₃₀ClNO₄ | [7] |

| Molecular Weight | 395.9 g/mol | [7] |

| CAS Number | 1258859-73-2 | [7] |

Solubility and Melting Point

The melting point of sibutramine hydrochloride monohydrate is reported to be in the range of 191-195.5°C.[8][10]

Polymorphism of Sibutramine Salts

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of an API can exhibit different physicochemical properties, including solubility, melting point, and stability. While the provided search results do not detail specific polymorphic forms for this compound, they confirm its existence as a novel crystalline salt and describe polymorphism in other sibutramine salts, which is indicative of the molecule's general behavior.[4][6]

For instance, anhydrous sibutramine malate (B86768) (a different dicarboxylic acid salt) can be obtained in two different crystalline types, designated as crystalline I and II.[11] Similarly, sibutramine fumarate (B1241708) has been shown to exist in an anhydrous form (Form I), a dihydrate form (Form II), and an amorphous form.[4]

Crystallographic Data of Sibutramine Forms

While specific crystallographic data for this compound is not detailed, data for the free base and hydrochloride salt illustrate the molecule's structural characteristics.

| Form | Crystal System | Space Group | Cell Parameters | Source |

| Sibutramine Free Base | Triclinic | P-1 | a = 8.6578(3) Å, b = 9.3318(3) Å, c = 11.1224(4) Å, α = 110.434(3)°, β = 100.159(3)°, γ = 89.201(2)° | [12] |

| Anhydrous Sibutramine HCl | Monoclinic | P2(1)/n | a = 7.321(2) Å, b = 25.456(5) Å, c = 9.750(3) Å, β = 101.60(2)° | [12] |

A patent for sibutramine fumarate provides characteristic Powder X-ray Diffraction (PXRD) peaks for its polymorphic forms, which are crucial for identification.[4]

| Polymorphic Form | Characteristic PXRD Peaks (± 0.2° 2θ) |

| Sibutramine Fumarate Form I | 10.84, 11.88, 16.38, 17.77, 19.66, 20.57, 22.96, 23.54, 24.03, 24.43, 25.14 |

| Sibutramine Fumarate Form II | 11.57, 14.82, 15.43, 15.98, 16.84, 18.97, 19.99, 23.74, 24.74, 26.76, 27.63 |

Experimental Protocols

Characterization of the physicochemical properties and polymorphism of this compound requires a suite of analytical techniques.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases and characterizing polymorphism.

-

Objective: To identify the crystalline form of this compound and differentiate it from other polymorphs or salts. It can also be used as a rapid screening method to detect the presence of crystalline API in potentially adulterated herbal supplements.[13][14]

-

Methodology:

-

A small amount of the powdered sample is gently packed into a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) over a specified range of 2θ angles (e.g., 2° to 40°).

-

The intensity of the diffracted X-rays is recorded by a detector as a function of the 2θ angle.

-

The resulting diffractogram, a plot of intensity vs. 2θ, provides a unique fingerprint for the crystalline structure. Amorphous materials will produce a broad halo instead of sharp peaks.[14]

-

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate thermal properties.

-

Objective: To determine the melting point, heat of fusion, and to study dehydration and desolvation processes.[12]

-

Methodology (DSC):

-

A few milligrams of the sample are accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-